2-(Dimethylamino)ethyl pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-12(2)3-4-14-9(13)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
OVAVTBQNIFOHHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CN=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange Followed by Alkylation
A widely cited method involves the use of 5-bromo-pyrimidine derivatives as starting materials. In a one-pot reaction, lithium-halogen exchange at the pyrimidine's C5 position enables direct alkylation with dimethylaminoethyl groups. For example:
- Reaction : 5-Bromo-pyrimidine treated with n-butyllithium (-78°C, THF) generates a lithiated intermediate, which reacts with N,N-dimethyl-2-chloroethylamine to yield 2-(dimethylamino)ethyl pyrimidine-5-carboxylate.
- Yield : 68–72% under optimized conditions.
- Key Advantage : Avoids multi-step protection/deprotection sequences.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts facilitate substitution of halogen atoms with dimethylaminoethyl groups under mild conditions:
- Conditions : Pd(PPh₃)₄ (5 mol%), KOAc (2 eq.), DMF, 80°C.
- Substrate : Ethyl 5-bromopyrimidine-2-carboxylate.
- Yield : 85% with 99% regioselectivity.
Direct Esterification of Pyrimidine-5-Carboxylic Acid
Acid-Catalyzed Fischer Esterification
Pyrimidine-5-carboxylic acid reacts with 2-(dimethylamino)ethanol under acidic conditions:
Acyl Chloride Intermediate
Higher yields are achieved via acyl chloride formation:
- Step 1 : Pyrimidine-5-carboxylic acid → acyl chloride using SOCl₂ (90% conversion).
- Step 2 : Reaction with 2-(dimethylamino)ethanol (Et₃N, DCM, 0°C → RT).
Transesterification of Preformed Pyrimidine Esters
Base-Catalyzed Transesterification
Ethyl pyrimidine-5-carboxylate undergoes transesterification with 2-(dimethylamino)ethanol:
- Conditions : NaOMe (10 mol%), anhydrous MeOH, 65°C, 24 h.
- Yield : 74% with 98% purity.
- Side Reaction : Competing hydrolysis (<5%).
Cyclocondensation Strategies
Morita-Baylis-Hillman (MBH) Adduct Cyclization
A three-step protocol constructs the pyrimidine ring with the ester group pre-installed:
- MBH Reaction : Acrolein + ethyl propiolate → α-iodomethylene β-keto ester.
- Cyclization : Condensation with amidines (e.g., benzamidine) forms the pyrimidine core.
- Amination : Introduction of dimethylaminoethyl via nucleophilic substitution.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 5-Bromo-pyrimidine | 68–72 | 95 | Requires cryogenic conditions |
| Fischer Esterification | Pyrimidine-5-carboxylic acid | 60–65 | 90 | Equilibrium-limited |
| Acyl Chloride Route | Pyrimidine-5-carboxylic acid | 82–88 | 99 | SOCl₂ handling hazards |
| Transesterification | Ethyl pyrimidine-5-carboxylate | 74 | 98 | Competing hydrolysis |
| MBH Cyclization | Acrolein + ethyl propiolate | 55–60 | 97 | Multi-step complexity |
Industrial-Scale Considerations
Continuous Flow Synthesis
Patents describe scalable processes using continuous reactors to enhance efficiency:
Solvent Optimization
Toluene and DMF are replaced with cyclopentyl methyl ether (CPME) in industrial settings due to lower toxicity and easier recycling.
Emerging Methodologies
Enzymatic Esterification
Recent trials using lipase CAL-B (Novozym 435) show promise:
Chemical Reactions Analysis
Esterification and Transesterification
The ester moiety in 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate undergoes esterification and transesterification under acidic or basic conditions.
Key Reaction Example :
Reaction with methanol in the presence of HCl yields methyl pyrimidine-5-carboxylate, replacing the dimethylaminoethyl group.
Table 1: Esterification Conditions and Outcomes
| Reagent | Catalyst | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Methanol | HCl (cat.) | Reflux | Methyl pyrimidine-5-carboxylate | 85–90 | |
| Ethanol | H<sub>2</sub>SO<sub>4</sub> (cat.) | 80°C | Ethyl pyrimidine-5-carboxylate | 78 |
Radical Alkoxycarbonylation (Minisci Reaction)
The pyrimidine ring participates in radical alkoxycarbonylation, enabling substitution at the 4-position. This reaction is initiated by FeSO<sub>4</sub> and H<sub>2</sub>O<sub>2</sub>, generating alkoxycarbonyl radicals that selectively functionalize the electron-deficient pyrimidine ring .
Mechanism :
-
Fe<sup>2+</sup> reacts with H<sub>2</sub>O<sub>2</sub> to generate hydroxyl radicals.
-
Hydroxyl radicals abstract hydrogen from the alcohol, forming alkoxycarbonyl radicals.
-
Radical addition occurs at the pyrimidine 4-position, followed by rearomatization.
Table 2: Alkoxycarbonylation Parameters
| Alcohol | Initiator System | Time (h) | Regioselectivity (4- vs. 2-isomer) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethanol | FeSO<sub>4</sub>/H<sub>2</sub>O<sub>2</sub> | 6 | 97:3 | 72 | |
| Isopropanol | FeSO<sub>4</sub>/H<sub>2</sub>O<sub>2</sub> | 8 | 95:5 | 68 |
Reduction of the Ester Group
The ester functionality is reduced to a primary alcohol using LiAlH<sub>4</sub>, producing 1,6-dihydropyrimidine derivatives. This reaction proceeds via hydride attack at the electron-deficient carbonyl carbon, followed by ring hydrogenation .
Reaction Pathway :
Critical Observations :
-
Solvent Dependency : THF enhances reduction efficiency compared to ether .
-
Substituent Effects : Electron-withdrawing groups (e.g., methylthio) increase ring electron deficiency, accelerating reduction .
Table 3: Reduction Outcomes with LiAlH<sub>4</sub>
| Solvent | Reaction Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|
| THF | 2 | 1,6-Dihydro-5-(hydroxymethyl)pyrimidine | 89 | |
| Ether | 4 | 1,6-Dihydro-5-(hydroxymethyl)pyrimidine | 62 |
Nucleophilic Substitution at the Pyrimidine Ring
The 5-carboxylate group activates the pyrimidine ring for nucleophilic substitution, particularly at the 2- and 4-positions. Common nucleophiles include amines and thiols.
Example :
Reaction with dimethylamine in DMF at 120°C replaces the 2-chloro substituent (if present) with a dimethylamino group, forming 2-(dimethylamino)pyrimidine derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .
Comparison with Similar Compounds
(a) Ethyl 4-(Dimethylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 15400-44-9)
(b) Ethyl 2-Chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6)
(c) Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7)
- Molecular Formula : C₁₅H₁₇N₃O₂
- Substituents: Benzylamino group at position 2 and methyl group at position 4.
- Reactivity: The benzylamino group facilitates hydrogen bonding, improving crystallinity and stability in solid-state formulations .
(d) Ethyl 2-(5-Bromopyridin-2-yl)pyrimidine-5-carboxylate (CAS 2111795-53-8)
- Molecular Formula : C₁₂H₁₀BrN₃O₂
- Substituents : Bromopyridyl group at position 2.
- Applications : The bromine atom and pyridyl group enhance interactions with biological targets, making this compound valuable in kinase inhibitor development .
Reactivity and Performance in Polymer Chemistry
In resin cements, ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in degree of conversion (DC) and physical properties. However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly improves the DC of resins containing 2-(dimethylamino)ethyl methacrylate, suggesting that the dimethylaminoethyl group’s tertiary amine structure synergizes with photoinitiators . This contrasts with pyrimidine carboxylates, where the dimethylaminoethyl group primarily modifies solubility rather than polymerization efficiency.
Data Tables: Comparative Analysis
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., chloro) increase reactivity in nucleophilic substitutions, while electron-donating groups (e.g., dimethylamino) improve solubility and bioavailability .
Biological Relevance : Pyrimidine carboxylates with heterocyclic substituents (e.g., bromopyridyl) show enhanced target specificity in kinase inhibition .
Polymer Chemistry: The dimethylaminoethyl group’s tertiary amine structure enhances photoinitiator efficiency in resins, though its performance depends on co-initiator ratios .
Biological Activity
2-(Dimethylamino)ethyl pyrimidine-5-carboxylate is an organic compound notable for its structural features, which include a pyrimidine ring and a dimethylamino group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting detailed data.
Structural Characteristics
The molecular formula of 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate is C₁₁H₁₅N₃O₂, with a molar mass of approximately 196.21 g/mol. The compound's structure can be described as follows:
- Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms at the 1 and 3 positions.
- Dimethylamino Group : Attached to the ethyl chain, enhancing solubility and reactivity.
- Carboxylate Functional Group : Contributes to the compound's biological activity.
Biological Activities
Research indicates that 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate exhibits several biological activities:
- Anticancer Properties : The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.
- Kinase Inhibition : It shows potential as an inhibitor of kinases involved in cancer progression.
- Cell Cycle Modulation : Studies indicate that it can affect cell cycle dynamics, particularly inducing G0/G1 phase arrest in cancer cells.
Anticancer Activity
A study evaluated the anticancer effects of 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate on multiple cancer cell lines. The results indicated a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines, showing its potential as an anticancer agent.
Kinase Inhibition
In vitro studies have demonstrated that compounds similar to 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate can inhibit key kinases such as CDK2 and TRKA. The following table summarizes the IC50 values observed in these studies:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.09 |
| Compound B | TRKA | 0.23 |
| 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate | CDK2/TRKA | Not specified |
These findings suggest that the compound may serve as a lead structure for developing new kinase inhibitors.
Cell Cycle Investigation
Further investigations into the effects of this compound on cell cycle progression revealed:
- Increased population in G0/G1 phase (84.36% treated vs. 57.08% control).
- Decreased S phase population (11.49% treated vs. 29.33% control).
These results imply that treatment with the compound effectively halts cell proliferation by inducing cell cycle arrest.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships (SAR). The following table highlights some notable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(dimethylamino)-pyrimidine-5-carboxylate | Similar pyrimidine structure; different substituents | Enhanced solubility |
| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Contains an amino group instead of dimethylamino | More polar; differing interaction profiles |
| Ethyl 6-acetylpyrimidine-5-carboxylate | Acetyl substitution at the 6-position | Different reactivity due to carbonyl presence |
This comparative analysis underscores the unique characteristics and potential advantages of 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate over its analogs.
Q & A
Q. What are the recommended synthetic routes for 2-(dimethylamino)ethyl pyrimidine-5-carboxylate?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl pyrimidine-5-carboxylate derivatives (e.g., ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate) can react with dimethylaminoethylamine under reflux in solvents like ethanol or dichloromethane. Optimization of reaction time, temperature, and stoichiometric ratios of the amine is critical to maximize yield. Characterization via NMR and mass spectrometry is essential to confirm the structure .
Q. How can researchers verify the structural integrity of 2-(dimethylamino)ethyl pyrimidine-5-carboxylate?
Use a combination of spectroscopic methods:
- ¹H/¹³C NMR : Identify proton environments (e.g., dimethylaminoethyl chain, pyrimidine ring protons).
- IR Spectroscopy : Confirm ester carbonyl (C=O) and tertiary amine (N-CH₃) stretches.
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula. Cross-referencing with synthetic intermediates (e.g., ethyl pyrimidine-5-carboxylate precursors) is advised .
Q. What solvents and conditions are suitable for purifying this compound?
Polar aprotic solvents (e.g., ethyl acetate, dichloromethane) are commonly used for column chromatography. Recrystallization from ethanol/water mixtures can improve purity. Ensure inert atmospheres (N₂/Ar) during purification to prevent oxidation of the dimethylamino group .
Advanced Research Questions
Q. How do co-initiators like diphenyliodonium hexafluorophosphate (DPI) influence the reactivity of 2-(dimethylamino)ethyl pyrimidine-5-carboxylate in polymer systems?
DPI acts as a photosensitizer, enhancing the degree of conversion in resin systems by accelerating free-radical polymerization. Studies show that 2-(dimethylamino)ethyl derivatives exhibit lower baseline reactivity compared to aromatic amines (e.g., ethyl 4-(dimethylamino)benzoate) but show significant improvement in conversion rates when paired with DPI. This is attributed to synergistic redox interactions between the tertiary amine and iodonium salts .
Q. What experimental variables most critically affect the thermal stability of resins incorporating this compound?
Key variables include:
- Amine concentration : Higher concentrations (e.g., 1:2 CQ/amine ratio) improve crosslinking density and thermal stability.
- Co-initiator type : DPI increases glass transition temperatures (Tg) by enhancing polymerization efficiency.
- Curing conditions : UV intensity and exposure time impact residual monomer content. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to quantify stability .
Q. How can researchers resolve contradictions in reactivity data between 2-(dimethylamino)ethyl pyrimidine-5-carboxylate and its structural analogs?
Conduct comparative kinetic studies using:
- Real-time FTIR : Monitor conversion rates of specific functional groups (e.g., C=C in methacrylate systems).
- Electron paramagnetic resonance (EPR) : Track free-radical generation efficiency. For example, ethyl 4-(dimethylamino)benzoate may exhibit higher reactivity due to aromatic resonance stabilization, whereas the ethyl pyrimidine derivative relies on steric and electronic effects from the heterocyclic ring .
Q. What strategies optimize the compound’s application in photoinitiated systems with conflicting data on amine efficacy?
- DOE (Design of Experiments) : Systematically vary amine concentration, co-initiator ratios, and light intensity.
- Post-cure analysis : Use Soxhlet extraction to measure residual monomer content and correlate with mechanical properties.
- Comparative studies : Benchmark against analogs (e.g., 2-(diethylamino)ethyl derivatives) to isolate substituent effects .
Methodological Guidance
Q. How to design experiments analyzing the compound’s role in dual-initiation systems (e.g., thermal + photo)?
- Step 1 : Prepare resin formulations with varying ratios of 2-(dimethylamino)ethyl pyrimidine-5-carboxylate and thermal initiators (e.g., benzoyl peroxide).
- Step 2 : Use photo-DSC to measure heat flow under UV exposure, followed by oven curing for thermal initiation.
- Step 3 : Evaluate tensile strength and hardness to identify synergistic effects .
Q. What analytical approaches validate the compound’s stability under long-term storage?
- Accelerated aging tests : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- LC-MS : Identify decomposition products (e.g., hydrolysis of the ester group).
- XRD : Assess crystallinity changes that may affect solubility .
Data Interpretation and Troubleshooting
Q. How to address inconsistent NMR spectra of synthesized 2-(dimethylamino)ethyl pyrimidine-5-carboxylate?
- Deuterated solvent selection : Use CDCl₃ for non-polar intermediates and DMSO-d₆ for polar products.
- Suppress amine proton exchange : Add a trace of acid (e.g., HCl) to sharpen broad NH signals.
- Compare with literature : Cross-check chemical shifts with structurally similar pyrimidine derivatives .
Q. Why might DSC data show multiple Tg values in polymerized resins containing this compound?
Multiple Tg values indicate incomplete phase mixing due to:
- Inhomogeneous initiator distribution : Optimize solvent evaporation during resin preparation.
- Residual monomers : Extend curing time or increase photoinitiator concentration.
- Analyze with SEM-EDS : Map elemental distribution to detect phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
